2-Bromo-5-fluoro-4-methylbenzenethiol
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Overview
Description
2-Bromo-5-fluoro-4-methylbenzenethiol is an organosulfur compound characterized by the presence of bromine, fluorine, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-methylbenzenethiol typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-methylbenzenethiol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, iodine), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives, such as 2-amino-5-fluoro-4-methylbenzenethiol.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylbenzenethiol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the fabrication of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenethiol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with biological targets, such as enzymes or receptors, through its functional groups, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-4-methylphenol
- 2-Bromo-5-fluoro-4-methylbenzaldehyde
- 2-Bromo-5-fluoro-4-methylbenzoic acid
Uniqueness
2-Bromo-5-fluoro-4-methylbenzenethiol is unique due to the presence of both bromine and fluorine atoms, along with a thiol group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1208077-80-8 |
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Molecular Formula |
C7H6BrFS |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
InChI Key |
DMEZQOCEXSLDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S)Br |
Origin of Product |
United States |
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